molecular formula C19H16ILiSi B14362566 Lithium iodo(triphenylsilyl)methanide CAS No. 90158-99-9

Lithium iodo(triphenylsilyl)methanide

Cat. No.: B14362566
CAS No.: 90158-99-9
M. Wt: 406.3 g/mol
InChI Key: RQPBRBKZHCGPRC-UHFFFAOYSA-N
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Description

Lithium iodo(triphenylsilyl)methanide is an organolithium compound that has garnered interest in the field of organometallic chemistry. This compound is known for its unique reactivity and stability, making it a valuable reagent in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium iodo(triphenylsilyl)methanide can be synthesized through a metal-halogen exchange reaction. This involves the reaction of triphenylsilyl iodide with lithium metal in an appropriate solvent, such as diethyl ether or tetrahydrofuran. The reaction is typically carried out at low temperatures to ensure the stability of the organolithium compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium iodo(triphenylsilyl)methanide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, carbonyl compounds, and electrophiles. The reactions are typically carried out in inert atmospheres, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new organolithium compound, while in addition reactions, the product will be a new carbon-carbon bonded compound .

Scientific Research Applications

Lithium iodo(triphenylsilyl)methanide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium iodo(triphenylsilyl)methanide involves the nucleophilic attack of the lithium atom on electrophilic centers. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The compound’s reactivity is influenced by the stability of the carbanion intermediate formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium iodo(triphenylsilyl)methanide is unique due to the presence of the iodo group, which enhances its reactivity and allows for specific types of reactions that are not possible with other organolithium compounds. This makes it a valuable reagent in synthetic chemistry .

Properties

CAS No.

90158-99-9

Molecular Formula

C19H16ILiSi

Molecular Weight

406.3 g/mol

IUPAC Name

lithium;iodomethyl(triphenyl)silane

InChI

InChI=1S/C19H16ISi.Li/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-16H;/q-1;+1

InChI Key

RQPBRBKZHCGPRC-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)[Si]([CH-]I)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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